Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate

Steric hindrance Molecular modeling Catalyst design

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate is a triester of boric acid with bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2). With molecular formula C24H39BO3 and molecular weight 386.4 g/mol, it represents a sterically demanding, hydrophobic orthoborate ester.

Molecular Formula C24H39BO3
Molecular Weight 386.4 g/mol
CAS No. 94109-34-9
Cat. No. B12663316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate
CAS94109-34-9
Molecular FormulaC24H39BO3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESB(OCC1CC2CCC1C2)(OCC3CC4CCC3C4)OCC5CC6CCC5C6
InChIInChI=1S/C24H39BO3/c1-4-19-7-16(1)10-22(19)13-26-25(27-14-23-11-17-2-5-20(23)8-17)28-15-24-12-18-3-6-21(24)9-18/h16-24H,1-15H2
InChIKeyVHFSLBYLDULHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate (CAS 94109-34-9): Structural & Procurement Baseline


Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate is a triester of boric acid with bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2). With molecular formula C24H39BO3 and molecular weight 386.4 g/mol, it represents a sterically demanding, hydrophobic orthoborate ester [1]. The compound is primarily available through custom synthesis and is utilized in specialized research applications where the unique steric and electronic properties of the norbornyl framework are required [2]. It is listed under EC number 302-474-7 and is subject to regulatory obligations under REACH, CLP, and other EU legislation, including a prohibition on use in cosmetic products [1].

Why Simple Alkyl or Aryl Orthoborates Cannot Replace Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate


Generic orthoborate esters such as trimethyl, triethyl, or tributyl borate differ fundamentally in steric profile, thermal stability, and hydrophobicity from the title compound. The rigid, bicyclic norbornylmethyl groups confer a significantly larger steric bulk (molecular weight 386.4 g/mol vs. 104–230 g/mol for common trialkyl borates) and a substantially higher predicted boiling point, rendering the compound suitable for high-temperature, non-volatile applications where lower borates would evaporate or decompose [1]. Furthermore, the inherent chirality of the norbornyl framework enables stereochemical applications inaccessible to achiral, flexible-chain borates [2]. The following evidence items quantify these key differentiators.

Quantified Differentiation of Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate Against Analog Borate Esters


Molecular Bulk & Steric Encumbrance vs. Trimethyl Borate

The target compound possesses a molecular weight of 386.4 g/mol [1], which is 3.7 times greater than that of the simplest orthoborate, trimethyl borate (103.9 g/mol) [2]. While molecular weight alone is a proxy for steric bulk, the rigid norbornyl cages occupy a substantially larger spatial envelope, as evidenced by the synthesis and structural characterization of analogous trinorbornylboranes which exhibit extreme steric shielding around the boron center [3]. This bulk directly impacts coordination chemistry and Lewis acidity at boron.

Steric hindrance Molecular modeling Catalyst design

Thermal Stability and Volatility Index vs. Tri-n-butyl Borate

Tri-n-butyl borate (boiling point 232 °C at atmospheric pressure) is commonly used for transesterification and as a Lewis acid catalyst [1]. The target compound, with a molecular mass 55% higher and comprising three rigid bicyclic units, is predicted to have a boiling point exceeding 450 °C based on group-contribution methods for borate esters [2]. While direct experimental thermogravimetric data are absent from primary literature, the structural analogy to other polycyclic trialkyl borates indicates a dramatically reduced vapor pressure and enhanced thermal resilience, critical for high-temperature reactions or non-volatile additive applications.

High-temperature synthesis Thermal analysis Coatings

Chiral Purity Preservation for Asymmetric Synthesis vs. Achiral Borates

Bicyclo[2.2.1]heptane-2-methanol is a chiral alcohol; its triester with boric acid can be synthesized in enantiomerically pure form, yielding a chiral orthoborate scaffold [1]. In contrast, common trialkyl borates (methyl, ethyl, butyl) are achiral and cannot induce stereoselectivity. The norbornyl borate framework has been employed in the synthesis of chiral trinorbornylboranes, which exhibit characteristic 13C and 11B NMR signatures consistent with a rigid, chiral environment around boron [2]. This property uniquely positions the compound as a stoichiometric or catalytic chiral auxiliary for asymmetric transformations, a dimension absent in generic orthoborates.

Asymmetric catalysis Chiral auxiliary Stereoselective synthesis

Hydrophobicity and Moisture Resistance vs. Triethyl Borate

Triethyl borate and other lower alkyl orthoborates are relatively moisture-sensitive and prone to hydrolysis to boric acid. The target compound's three bulky, lipophilic norbornyl groups create a highly hydrophobic shield that is expected to significantly retard hydrolysis rates [1]. While direct kinetic hydrolysis data are not published for this compound, the exceptional stability of similar trialkylboranes with bulky alkyl groups (e.g., trimesitylborane) against air and moisture supports the inference that the norbornyl orthoborate will exhibit superior shelf-life and handling tolerance compared to triethyl or tributyl borate [2].

Moisture-sensitive reagents Hydrophobic coatings Non-aqueous synthesis

Recommended Procurement Scenarios for Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate


Chiral Catalyst or Auxiliary Development

Research groups designing enantioselective reactions requiring a bulky, chiral boron Lewis acid can employ enantiopure Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate as a structurally well-defined chiral scaffold. The rigidity and purity of the norbornyl groups directly impact stereochemical outcome, a dimension where achiral trialkyl borates provide no advantage [1].

High-Temperature Lubricant or Heat-Transfer Fluid Additive

Formulators seeking a boron-containing additive for extreme-temperature fluids should evaluate this compound due to its predicted very high boiling point (>450 °C) compared to conventional tri-n-butyl borate (232 °C) [2]. Its low volatility and thermal resilience make it a candidate for applications such as high-temperature lubricants, hydraulic fluids, or polymer processing aids requiring sustained boron presence.

Precursor to Sterically Shielded Organoboron Reagents

The orthoborate can serve as a precursor to highly hindered norbornyl-substituted boranes or boronic acids via transesterification or reduction. The resulting trinorbornylboranes have been characterized and exhibit unique steric and electronic properties valuable for C–C bond formation and Lewis acid catalysis [3]. This synthetic route is unavailable from common smaller alkyl borates.

Specialty Monomer or Crosslinker for Boron-Containing Polymers

In the design of preceramic polymers for boron carbide or boron nitride ceramics, the norbornyl orthoborate offers a high-carbon-residue, hydrophobic monomer that can be copolymerized or crosslinked via the borate ester linkages, potentially yielding higher char yields and tailored porosity compared to traditional borate crosslinkers [4].

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